Enzymatic Inhibition of PARP1: Parp1-IN-10 vs. Olaparib
In a direct comparison within the same in vitro enzymatic assay, Parp1-IN-10 (compound 12c) exhibited PARP1 inhibition with an IC50 of 50.62 nM, which is comparable to the clinically approved inhibitor olaparib (IC50 = 43.59 nM) [1]. This demonstrates that Parp1-IN-10 achieves near-equivalent target engagement at the enzymatic level.
| Evidence Dimension | PARP1 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 50.62 nM |
| Comparator Or Baseline | Olaparib: 43.59 nM |
| Quantified Difference | Parp1-IN-10 is 1.16-fold less potent than olaparib in this enzymatic assay. |
| Conditions | In vitro PARP1 enzymatic inhibition assay [1]. |
Why This Matters
This data confirms that Parp1-IN-10 is a potent PARP1 inhibitor suitable for research applications where enzymatic target engagement is the primary endpoint, offering a non-olaparib chemical scaffold.
- [1] Osman, E. E. A., et al. (2020). Design and synthesis of some barbituric and 1,3-dimethylbarbituric acid derivatives: A non-classical scaffold for potential PARP1 inhibitors. Bioorganic Chemistry, 104, 104198. View Source
